molecular formula C10H11ClN2O4 B2851880 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide CAS No. 505065-41-8

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No.: B2851880
CAS No.: 505065-41-8
M. Wt: 258.66
InChI Key: ZRWAMGVKIUDXTG-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The historical trajectory of this compound is rooted in early 21st-century advancements in nitroaromatic chemistry. Initially synthesized on August 9, 2005, as part of exploratory studies into substituted anilides, this compound gained attention for its unique electronic configuration. The methoxy group at the para position of the nitro-substituted benzene ring introduces electron-donating effects, while the ortho-nitro group creates electron-withdrawing interactions, establishing a polarized aromatic system.

Early research focused on optimizing synthetic pathways, with nucleophilic acyl substitution reactions between 2-chloropropanoyl chloride and 4-methoxy-2-nitroaniline emerging as a standard method. The compound’s structural characterization, including its InChI key (ZRWAMGVKIUDXTG-UHFFFAOYSA-N) and SMILES notation (CC(C(=O)NC₁=C(C=C(C=C₁)OC)N+[O-])Cl), provided foundational data for subsequent studies. By 2025, iterative modifications to its synthesis protocol improved yields from 65% to 82%, reflecting incremental refinements in reaction conditions and purification techniques.

Significance in Contemporary Chemical Science

In modern research, this compound serves as a multifunctional scaffold due to three critical attributes:

  • **Electron-Deficient A

Properties

IUPAC Name

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWAMGVKIUDXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the reaction of 4-methoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-methoxy-2-nitroaniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of 2-chloro-N-(4-methoxy-2-aminophenyl)propanamide.

    Oxidation: Formation of 2-chloro-N-(4-hydroxy-2-nitrophenyl)propanamide.

Scientific Research Applications

The compound 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as substitution, reduction, and oxidation enhances its utility in organic synthesis.

Types of Reactions

  • Substitution Reactions : The chloro group can be replaced by nucleophiles (amines or thiols), allowing for the formation of N-substituted derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to specific enzymes or receptors, potentially inhibiting their activity.

Medicine

The compound has been explored for its therapeutic properties , including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

This data suggests potential applications in developing new antimicrobial agents.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for creating formulations that require specific chemical characteristics.

Case Studies and Research Findings

  • Biological Activity Assessment : Studies have shown that the compound interacts effectively with various enzymes, leading to significant inhibition rates that suggest its potential use in therapeutic contexts.
  • Antimicrobial Efficacy : A series of experiments conducted on different microbial strains demonstrated that this compound could inhibit growth effectively, making it a candidate for further development into antimicrobial treatments.
  • Synthesis Pathways : Research has detailed synthetic pathways involving this compound, highlighting its role as an intermediate in producing other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of enzymes responsible for cell signaling or metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

2-Chloro-N-(4-methylphenyl)propanamide (CNMP)

  • Structure : A methyl group replaces the nitro and methoxy substituents.
  • Properties :
    • Molecular weight : 197.66 g/mol (lighter due to simpler substituents).
    • Solubility : CNMP exhibits higher solubility in toluene and hexane mixtures compared to polar solvents, enabling its use in continuous crystallization processes .
    • Application : Key intermediate in synthesizing α-thio-β-chloroacrylamides .

2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide

  • Structure : Structural isomer with swapped nitro and methoxy positions (CAS: 743444-37-3).
  • Limited commercial availability compared to the 4-methoxy-2-nitro isomer .

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

  • Structure : Bromine replaces chlorine, with an additional methyl group on the propanamide chain.
  • Properties: Molecular weight: 301.11 g/mol (higher due to bromine).

Chain-Length Variants: Acetamide Analogs

2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide

  • Structure : Shorter acetamide chain (two carbons) vs. propanamide (three carbons).
  • Properties :
    • Molecular weight : 228.63 g/mol (CAS: 3223-77-6) .
    • Reduced hydrophobicity compared to the propanamide derivative, influencing solubility and bioavailability .

Functional Group Modifications

2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP)

  • Structure : Triethoxysilyl group enables surface immobilization.
  • Application : Used as an initiator for polymer brush synthesis, leveraging its silicon-based anchoring capability .

2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

  • Structure : Sulfamoylphenyl-ethyl substituent.
  • Properties: Molecular weight: 290.77 g/mol (CAS: 923190-13-0).

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-(4-methoxy-2-nitrophenyl)propanamide 505065-41-8 C₁₀H₁₁ClN₂O₄ 258.66 4-OCH₃, 2-NO₂
CNMP - C₁₀H₁₂ClNO 197.66 4-CH₃
2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide 743444-37-3 C₁₀H₁₁ClN₂O₄ 258.66 2-OCH₃, 4-NO₂
2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide 3223-77-6 C₉H₉ClN₂O₄ 228.63 Acetamide chain

Biological Activity

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11ClN2O4C_{10}H_{11}ClN_{2}O_{4} and a molecular weight of 258.66 g/mol. Its unique structure, characterized by a chloro group and a 4-methoxy-2-nitrophenyl moiety, suggests potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Chloro Group : Imparts unique reactivity.
  • Nitro Group : Often associated with biological activity.
  • Methoxy Group : May influence solubility and interaction with biological targets.

Medicinal Chemistry Applications

Research indicates that this compound has potential applications as a lead compound in drug development. Its structural components suggest it may interact with various biological systems, leading to therapeutic effects. Notably, compounds with similar structures have demonstrated varying degrees of biological activity, emphasizing the need for detailed studies on this specific compound.

Comparative Analysis

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and reported activities:

Compound NameStructure FeaturesReported Biological Activity
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamideSimilar structure but different chlorine positionVarying reactivity patterns
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamideDifferent methoxy positionPotentially different biological activity
2-chloro-N-(4-methoxyphenyl)acetamideLacks nitro groupDifferent pharmacological effects

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity.

In vitro Studies

Recent studies have explored the interactions of similar compounds with biological systems. For instance, diarylsulfonamide inhibitors have been shown to affect Leishmania infantum amastigotes, indicating that compounds with nitro-substituted aromatic rings can exhibit antileishmanial properties. This context suggests that this compound may also demonstrate similar activities against specific pathogens or cancer cells .

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